Nicorandil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Coronary Microvascular Angina:

Nicorandil's ability to dilate blood vessels and improve blood flow is particularly interesting for treating coronary microvascular angina. This type of angina occurs due to dysfunction in the small arteries of the heart. Research suggests nicorandil can effectively treat unstable angina and its related microvascular complications by improving microvascular perfusion, relieving microvascular spasm, and reducing platelet aggregation []. Studies are ongoing to determine its long-term efficacy and optimal use in this context [].

Acute Myocardial Infarction (AMI):

AMI, also known as a heart attack, occurs when blood flow to a part of the heart is blocked. Studies are investigating the potential of nicorandil to reduce myocardial infarction size and improve outcomes in patients undergoing Percutaneous Coronary Intervention (PCI), a procedure to open blocked arteries. Research suggests intravenous administration of nicorandil during PCI may be effective in reducing the area of infarction and improving left ventricular function without increasing complications []. More research is needed to confirm these findings.

Heart Failure:

Chronic heart failure is a condition where the heart struggles to pump blood effectively. Scientific research is exploring the potential benefits of nicorandil in managing heart failure. While some studies haven't shown significant improvement in all heart failure patients, nicorandil might be beneficial for specific subgroups []. Further investigation is needed to determine its role in heart failure management.

Other Areas of Research:

Nicorandil's unique properties are being explored in various other areas of cardiovascular research. Studies are investigating its potential effects on arrhythmias, pulmonary hypertension, and endothelial dysfunction caused by stent implantation [, ]. These areas require further investigation to establish its therapeutic role definitively.

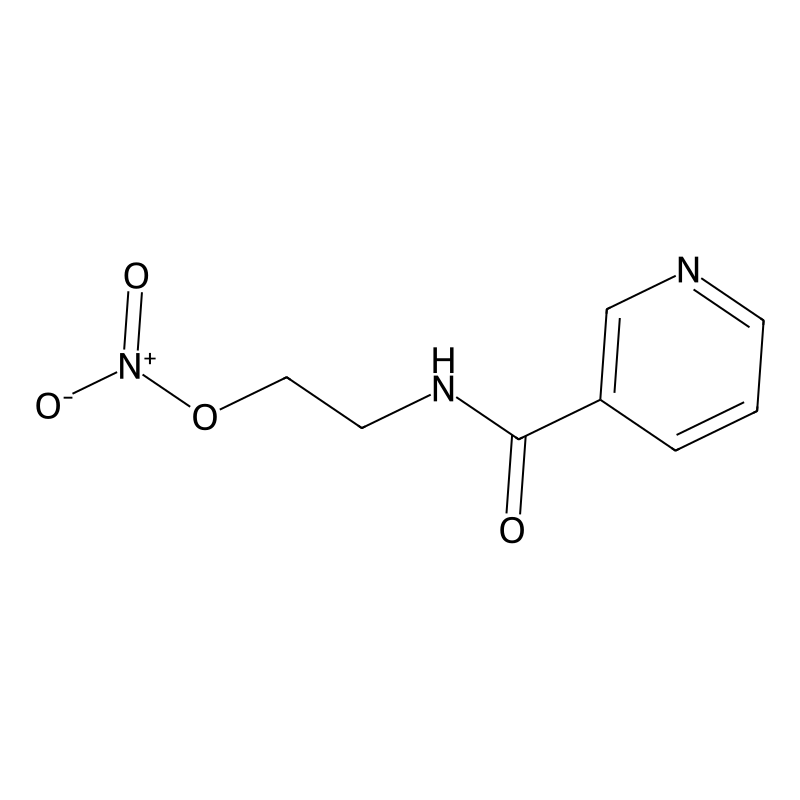

Nicorandil is a pharmacological compound primarily used as an antianginal agent. It possesses a unique dual mechanism of action, functioning both as a nitrate and as an opener of ATP-sensitive potassium channels. This duality allows it to induce vasodilation by relaxing vascular smooth muscle, which is essential for treating conditions such as stable angina pectoris. The chemical structure of Nicorandil is represented by the formula and its IUPAC name is N-(2-hydroxyethyl)nicotinamide nitrate .

Nicorandil acts through two main mechanisms to improve blood flow and alleviate angina symptoms [, ].

Nitrate action

At low concentrations, Nicorandil releases nitric oxide (NO) from the nitrate group. NO activates an enzyme called guanylate cyclase, leading to increased production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, relaxes smooth muscle cells in blood vessel walls, causing vasodilation and improved blood flow to the heart.

Potassium channel opening

At higher concentrations, Nicorandil directly opens ATP-sensitive potassium channels in vascular smooth muscle cells. This also leads to relaxation of these cells and vasodilation.

Nicorandil undergoes various metabolic transformations, primarily in the liver. The main metabolic pathway involves denitration, leading to the formation of pharmacologically inactive metabolites, such as 2-nicotinamidoethanol. Other metabolites include nicotinuric acid, nicotinamide, N-methylnicotinamide, and nicotinic acid . The compound's ability to release nitric oxide contributes to its vasodilatory effects, similar to traditional nitrates, while also activating guanylate cyclase to increase levels of cyclic GMP, which further promotes relaxation of smooth muscle .

Nicorandil exhibits significant biological activity through its actions on potassium channels and nitric oxide pathways. It activates ATP-sensitive potassium channels in vascular smooth muscle and cardiac tissue, promoting hyperpolarization and vasodilation. This mechanism not only alleviates angina symptoms but also offers cardioprotection against ischemia by reducing intracellular calcium overload and preserving cellular energetics . Additionally, Nicorandil has been shown to mitigate oxidative stress and apoptosis in cardiac cells under stress conditions, such as those induced by doxorubicin .

The synthesis of Nicorandil can be achieved through several methods:

- Amide Reaction: The reaction between nicotinoyl chloride and 2-aminoethyl nitrate leads to the formation of Nicorandil.

- Nitric Acid Reaction: Treating N-(2-hydroxyethyl)nicotinamide with nitric acid also yields Nicorandil .

These methods highlight the compound's derivation from nicotinamide structures combined with nitrate functionalities.

Nicorandil is primarily utilized in the treatment of stable angina pectoris. Its unique properties allow it to be effective even in cases where other nitrates fail. It is indicated for patients who are intolerant or inadequately controlled on first-line therapies. Additionally, there is emerging evidence supporting its use in unstable angina and variant angina . Beyond cardiology, Nicorandil has been researched for potential protective effects against drug-induced cardiac toxicity .

Nicorandil has been studied for its interactions with various medications and biological systems. Notably:

- Cardioprotective Effects: It has been shown to enhance the protective effects of other antianginal medications.

- Drug Interactions: Caution is advised when co-administering with other vasodilators or antihypertensive agents due to potential additive effects on blood pressure .

- Adverse Reactions: Common side effects include headache and dizziness, which may occur due to its vasodilatory properties .

Several compounds exhibit similar mechanisms or therapeutic applications as Nicorandil. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Nitroglycerin | Nitrate-induced vasodilation | Rapid onset; commonly used in acute angina |

| Isosorbide Dinitrate | Nitrate-induced vasodilation | Longer duration; often used for chronic therapy |

| Amlodipine | Calcium channel blocker | Primarily affects calcium influx; less direct effect on potassium channels |

| Diltiazem | Calcium channel blocker | Also has antiarrhythmic properties |

| Ranolazine | Metabolic modulator | Targets myocardial energy metabolism |

Nicorandil stands out due to its dual action as both a nitrate and a potassium channel opener, offering distinct advantages in treating angina that may not be achieved by other agents alone .

Solubility Characteristics Across pH Gradients

Nicorandil exhibits distinct solubility patterns across various solvents, which is fundamental to understanding its pharmaceutical behavior. The compound demonstrates moderate aqueous solubility with a measured value of 17 milligrams per milliliter (80.5 millimolar) at 25°C [1]. This aqueous solubility profile positions nicorandil as a class II compound according to the Biopharmaceutics Classification System, characterized by low solubility and high permeability [2].

The solubility characteristics of nicorandil vary significantly across different solvent systems. In organic solvents, nicorandil shows enhanced dissolution properties, with dimethyl sulfoxide demonstrating the highest solubility at greater than 10 milligrams per milliliter [3] [1] [4]. Ethanol provides substantial solubility at 42 milligrams per milliliter (198.89 millimolar) at 25°C [1], making it a suitable co-solvent for pharmaceutical formulations.

The compound demonstrates excellent solubility in polar protic solvents including methanol, acetone, and glacial acetic acid, where it is classified as freely soluble [3] [5]. Conversely, nicorandil exhibits poor solubility in non-polar solvents such as chloroform, where it is only slightly soluble, and demonstrates almost complete insolubility in ether and benzene [3] [5].

Comprehensive solubility studies across aqueous cosolvent systems revealed temperature-dependent dissolution behavior. Zhang et al. demonstrated that nicorandil solubility increases significantly with temperature elevation from 278.15 to 323.15 Kelvin across methanol, ethanol, isopropanol, and N,N-dimethylformamide cosolvent systems [2]. The study established that organic solvent proportion directly correlates with enhanced dissolution capacity, while increasing water content proportionally decreases solubility.

The pH-dependent solubility profile shows that nicorandil maintains relative stability across physiological pH ranges. Spectrophotometric analysis revealed that the compound obeys Beer's law in the concentration range of 20-120 micrograms per milliliter at 262 nanometers wavelength [6]. The predicted pKa value of 12.70±0.46 indicates that nicorandil remains predominantly in its neutral form across typical physiological pH conditions [3] [5].

Table 1: Solubility Characteristics of Nicorandil Across Different Solvent Systems

| Solvent | Solubility | Temperature | Reference |

|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | >10 mg/mL | 25°C | [3] [1] [4] |

| Water | 17 mg/mL (80.5 mM) | 25°C | [1] |

| Methanol | Freely soluble | Not specified | [3] [5] |

| Ethanol | 42 mg/mL (198.89 mM) | 25°C | [1] |

| Acetone | Freely soluble | Not specified | [3] [5] |

| Glacial acetic acid | Freely soluble | Not specified | [3] [5] |

| Chloroform | Slightly soluble | Not specified | [3] [5] |

| Ether | Almost insoluble | Not specified | [3] [5] |

| Benzene | Almost insoluble | Not specified | [3] [5] |

Thermal Degradation Kinetics and Activation Energy

Thermal stability assessment of nicorandil reveals critical parameters essential for pharmaceutical processing and storage optimization. Differential scanning calorimetry analysis demonstrates that nicorandil exhibits a characteristic melting endotherm between 89 and 102°C, with an onset temperature of 97.58°C and heat of fusion of 91.34 joules per gram [7].

The thermal degradation kinetics of nicorandil in aqueous solution follow pseudo-first-order kinetics, with an apparent activation energy of 25 kilocalories per mole (104.6 kilojoules per mole) at pH 7.0 [8] [9]. This activation energy value indicates moderate thermal sensitivity, requiring careful temperature control during manufacturing and storage processes.

Arrhenius plots for nicorandil degradation demonstrate linear relationships across the temperature range studied, confirming the validity of the calculated activation energy parameters [8]. The decomposition mechanism in aqueous solution occurs through a stepwise process, initially involving cyclization to form 2-(3-pyridyl)-2-oxazoline, followed by ring-opening to yield 2-aminoethyl nicotinate nitrate, and subsequent competitive rearrangement and hydrolysis reactions to produce N-(2-hydroxyethyl) nicotinamide and nicotinic acid [8].

Isothermal stress testing at elevated temperatures reveals that nicorandil undergoes significant degradation under stress conditions. Studies conducted at 50°C showed drug content reduction from 96.21±0.21% to 98.25±0.31% under control conditions to approximately 78-80% under stressed conditions [7]. The statistically significant difference (p=0.0032) confirms thermodynamic instability at elevated temperatures.

Solid-state thermal analysis using differential scanning calorimetry across various drug-excipient mixtures demonstrates that the characteristic melting endotherm of nicorandil remains preserved with minimal peak shifting, indicating thermal compatibility with common pharmaceutical excipients [7]. The preservation of thermal events suggests absence of significant molecular interactions that could compromise drug stability during thermal processing.

Table 2: Thermal Degradation and Stability Parameters

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Activation Energy (Ea) | 25 kcal/mol (104.6 kJ/mol) | pH 7.0, aqueous solution | [8] [9] |

| Decomposition Temperature Range | 89-102°C | DSC analysis | [7] |

| Melting Point DSC | 97.58°C (onset) | DSC thermogram | [7] |

| Heat of Fusion (ΔHfusion) | 91.34 J/g | DSC analysis | [7] |

| Storage Temperature | 2-8°C recommended | Storage recommendation | [3] [5] |

| Thermal Stability Assessment | Stable under dry conditions, sensitive to humidity | Stress testing | [7] [10] |

Photolytic Decomposition Pathways

Photochemical stability assessment reveals that nicorandil exhibits moderate photosensitivity, necessitating appropriate light protection measures during pharmaceutical processing and storage. While specific photodegradation studies for nicorandil are limited in the available literature, stability-indicating high-performance liquid chromatography methods have been developed to assess photolytic degradation products [11].

Validated stability-indicating analytical methods demonstrate that nicorandil undergoes approximately 20% degradation under photolytic stress conditions, resulting in sample purity reduction to approximately 80% [11]. This photodegradation rate positions nicorandil as moderately photosensitive compared to other pharmaceutical compounds, requiring standard light protection measures during manufacturing and storage.

The photolytic decomposition pathway of nicorandil likely involves cleavage of the nitrate ester bond, similar to other organic nitrate compounds. The presence of the pyridine ring system and the nitrate functional group suggests potential for both direct photolysis and photosensitized oxidation reactions. The aromatic pyridine moiety can absorb ultraviolet radiation, leading to excited state formation and subsequent molecular rearrangements.

Comparative photostability studies with related compounds indicate that nitrate ester functional groups are particularly susceptible to photodegradation through homolytic cleavage mechanisms. The liberation of nitric oxide and formation of corresponding alcohols or aldehydes represents the most probable degradation pathway for nicorandil under photolytic conditions.

Light exposure studies conducted under controlled conditions demonstrate the importance of packaging considerations for nicorandil-containing pharmaceutical products. Amber glass containers and light-resistant packaging materials are recommended to minimize photodegradation during product shelf life. The photodegradation kinetics follow zero-order kinetics for many pharmaceutical compounds under constant illumination conditions, though specific kinetic parameters for nicorandil require further investigation.

Excipient Compatibility in Solid Dosage Forms

Comprehensive drug-excipient compatibility studies demonstrate that nicorandil exhibits excellent compatibility with commonly used pharmaceutical excipients, enabling versatile formulation approaches for solid dosage forms. Differential scanning calorimetry and Fourier-transform infrared spectroscopy serve as primary analytical tools for compatibility assessment [7].

Systematic compatibility evaluation with sodium bicarbonate reveals no significant interaction, with the characteristic melting endotherm of nicorandil preserved at 100.2°C compared to the pure drug melting point of 97.58°C [7]. The minimal temperature shift indicates absence of eutectic formation or chemical interaction that could compromise drug stability.

Hydroxypropyl methylcellulose K100M demonstrates excellent compatibility with nicorandil, maintaining the drug melting point at 98.23°C [7]. This compatibility enables the use of hydroxypropyl methylcellulose as a matrix former in sustained-release formulations, providing controlled drug release over extended periods [12]. The absence of molecular interactions ensures predictable release kinetics and formulation performance.

Spray-dried lactose compatibility assessment shows preservation of nicorandil thermal characteristics with melting point at 97.35°C [7]. This compatibility supports the use of lactose as a primary diluent in tablet formulations, providing excellent compaction properties and manufacturing advantages.

Polymeric excipients including Eudragit RSPO and Carbopol 934P demonstrate compatibility with nicorandil based on Fourier-transform infrared spectroscopy analysis [7] [13] [14]. These compatibilities enable development of specialized dosage forms including floating tablets, buccal delivery systems, and extended-release formulations.

Table 3: Excipient Compatibility Assessment Results

| Excipient | Compatibility Status | Assessment Method | Melting Point Shift | Reference |

|---|---|---|---|---|

| Sodium bicarbonate | Compatible | DSC, FT-IR | Minimal (100.2°C) | [7] |

| Hydroxypropyl methylcellulose (HPMC K100M) | Compatible | DSC, FT-IR | Minimal (98.23°C) | [7] |

| Spray dried lactose | Compatible | DSC, FT-IR | Minimal (97.35°C) | [7] |

| Eudragit RSPO | Compatible | DSC, FT-IR | Minimal (93.63°C) | [7] |

| Aerosil 200 | Compatible | DSC, FT-IR | Minimal (97.12°C) | [7] |

| Carbopol 934P | Compatible | FT-IR | Not reported | [13] [14] |

| Ethyl cellulose | Compatible | FT-IR | Not reported | [14] |

| Microcrystalline cellulose (Avicel) | Compatible | DSC | Not reported | [15] |

| Mannitol | Compatible | DSC | Not reported | [15] |

Microcrystalline cellulose (Avicel) and mannitol demonstrate compatibility with nicorandil based on differential scanning calorimetry analysis [15]. These excipients serve crucial roles as diluents and bulking agents in tablet formulations, enabling direct compression manufacturing approaches.

The comprehensive compatibility profile enables formulation scientists to select appropriate excipients for specific dosage form requirements. Matrix tablet formulations utilizing combinations of hydroxypropyl methylcellulose and ethyl cellulose have been successfully developed, demonstrating sustained drug release over 24-hour periods [12]. Floating tablet formulations incorporating sodium bicarbonate as a gas-generating agent have shown excellent gastric retention properties [16].

Buccal tablet formulations utilizing carbopol 934P and hydroxypropyl methylcellulose K100M have demonstrated successful mucoadhesive properties, enabling alternative delivery routes for nicorandil [14]. The absence of incompatibility reactions ensures predictable drug release and biological performance across diverse formulation approaches.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 65 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 64 of 65 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (60.94%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Nicorandil is a niacinamide derivative, a plasma membrane adenosine triphosphate (ATP)-sensitive potassium (K+) (KATP) channel activator and a nitric oxide (NO) donor, with vasodilatory, antihypertensive and potential cardio- and lung-protective activities. Upon administration, nicorandil binds to and opens KATP channels, which causes relaxation of vascular smooth muscles, stimulates vasodilatation, reduces vasoresistance, decreases blood pressure and protects the myocardium against ischemia. In addition, nicorandil exerts nitrate-like properties, through the stimulation of guanylate cyclase, the downregulation of Rho-kinase activity and the further promotion of venous vasodilation. Although the mechanism of action has not been fully elucidated, nicorandil may exhibit protective activity against radiation-induced lung and heart toxicity, possibly by preventing both accumulation of reactive oxygen species (ROS) and ROS-induced cellular damage.

MeSH Pharmacological Classification

ATC Code

C01 - Cardiac therapy

C01D - Vasodilators used in cardiac diseases

C01DX - Other vasodilators used in cardiac diseases

C01DX16 - Nicorandil

Mechanism of Action

KEGG Target based Classification of Drugs

ABC transporters

ABCC subfamily

ABCC9(SUR2)/KCNJ11(KIR6.2) [HSA:10060 3767] [KO:K05033 K05004]

Pictograms

Corrosive;Irritant

Other CAS

Absorption Distribution and Excretion

The main route of elimination is the kidney with more than 60% of the administered dose was eliminated in the urine 24 hours after dosing. Only approximately 1% of nicorandil is excreted unchanged in the urine, and the remaining compounds are mainly the denitrated metabolite (9%) and its derivatives (e.g. nicotinuric acid 6%, nicotinamide 1%, N-methylnicotinamide < 1% and nicotinic acid < 1%). Less than 2% of administered dose is excreted through the biliary system.

After oral (and i.v.) administration of the drug, the apparent volume of distribution is approximately 1.0-1.4 L/kg body weight.

The total body clearance is approximately 1.15 L/min.

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

2: Su Q, Li L, Zhao J, Sun Y, Yang H. Effects of nicorandil on PI3K/Akt signaling pathway and its anti-apoptotic mechanisms in coronary microembolization in rats. Oncotarget. 2017 Aug 5;8(59):99347-99358. doi: 10.18632/oncotarget.19966. eCollection 2017 Nov 21. PubMed PMID: 29245906; PubMed Central PMCID: PMC5725097.

3: Kuo PC, Yang CJ, Lee YC, Chen PC, Liu YC, Wu SN. The comprehensive electrophysiological study of curcuminoids on delayed-rectifier K(+) currents in insulin-secreting cells. Eur J Pharmacol. 2017 Dec 7;819:233-241. doi: 10.1016/j.ejphar.2017.12.004. [Epub ahead of print] PubMed PMID: 29225191.

4: Wang S, Fan Y, Feng X, Sun C, Shi Z, Li T, Lv J, Yang Z, Zhao Z, Sun D. Nicorandil alleviates myocardial injury and post-infarction cardiac remodeling by inhibiting Mst1. Biochem Biophys Res Commun. 2018 Jan 1;495(1):292-299. doi: 10.1016/j.bbrc.2017.11.041. Epub 2017 Nov 7. PubMed PMID: 29127009.

5: Lee TM, Lin SZ, Chang NC. Nicorandil regulates the macrophage skewing and ameliorates myofibroblasts by inhibition of RhoA/Rho-kinase signalling in infarcted rats. J Cell Mol Med. 2017 Nov 9. doi: 10.1111/jcmm.13130. [Epub ahead of print] PubMed PMID: 29119680.

6: Tabeshmehr P, Husnain HK, Salmannejad M, Sani M, Hosseini SM, Khorraminejad Shirazi MH. Nicorandil potentiates sodium butyrate induced preconditioning of neurons and enhances their survival upon subsequent treatment with H(2)O(2). Transl Neurodegener. 2017 Oct 30;6:29. doi: 10.1186/s40035-017-0097-1. eCollection 2017. PubMed PMID: 29093814; PubMed Central PMCID: PMC5662071.

7: Jeong SH, Kim H. Acute intractable headache and oculomotor nerve palsy associated with nicorandil: A case report. Am J Emerg Med. 2017 Dec;35(12):1988.e3-1988.e5. doi: 10.1016/j.ajem.2017.10.006. Epub 2017 Oct 5. PubMed PMID: 29033341.

8: Suleimani HF, Eshraghi A, Daloee MH, Hoseini S, Nakhaee N. Effect of nicorandil on QT dispersion in patients with stable angina pectoris undergoing elective angioplasty: A triple-blind, randomized, placebo-controlled study. Electron Physician. 2017 Aug 25;9(8):4934-4941. doi: 10.19082/4934. eCollection 2017 Aug. PubMed PMID: 28979725; PubMed Central PMCID: PMC5614275.

9: Katoh M, Takeda N, Arimoto T, Abe H, Oda K, Osuga Y, Fujii T, Komuro I. Bevacizumab-Related Microvascular Angina and Its Management with Nicorandil. Int Heart J. 2017 Oct 21;58(5):803-805. doi: 10.1536/ihj.16-537. Epub 2017 Sep 30. PubMed PMID: 28966326.

10: Fukui Y, Nozawa T, Ihori H, Sobajima M, Nakadate T, Matsuki A, Nonomura M, Fujii N, Inoue H, Kinugawa K. Nicorandil Attenuates Ischemia-Reperfusion Injury Via Inhibition of Norepinephrine Release From Cardiac Sympathetic Nerve Terminals. Int Heart J. 2017 Oct 21;58(5):787-793. doi: 10.1536/ihj.16-391. Epub 2017 Sep 30. PubMed PMID: 28966311.

11: Zhan B, Huang X, Jiang L, Bao H, Cheng X. Effect of Nicorandil Administration on Preventing Contrast-Induced Nephropathy: A Meta-Analysis. Angiology. 2017 Jan 1:3319717732237. doi: 10.1177/0003319717732237. [Epub ahead of print] PubMed PMID: 28950711.

12: Limprasutr V, Saengklub N, Meedech P, Kijtawornrat A, Hamlin RL. Characteristics of electromechanical window in anesthetized rabbit models of short QT and long QT syndromes. J Toxicol Sci. 2017;42(5):579-587. doi: 10.2131/jts.42.579. PubMed PMID: 28904293.

13: Ferrari R, Camici PG, Crea F, Danchin N, Fox K, Maggioni AP, Manolis AJ, Marzilli M, Rosano GMC, Lopez-Sendon JL. Expert consensus document: A 'diamond' approach to personalized treatment of angina. Nat Rev Cardiol. 2017 Sep 7. doi: 10.1038/nrcardio.2017.131. [Epub ahead of print] Review. PubMed PMID: 28880025.

14: Wang YP, Zhang Y, Sun YR, Sun ZG, Zuo ZK, Feng ZR, Chang FY, Xu YC, Chen BZ, Ye YY. [Effect of nicorandil on ventricular arrhythmia in patients with acute ST-segment elevation myocardial infarction underwent emergent percutaneous coronary intervention treatment]. Zhonghua Xin Xue Guan Bing Za Zhi. 2017 Aug 24;45(8):701-705. doi: 10.3760/cma.j.issn.0253-3758.2017.08.016. Chinese. PubMed PMID: 28851188.

15: Tarkin JM, Kaski JC. Erratum to: Vasodilator Therapy: Nitrates and Nicorandil. Cardiovasc Drugs Ther. 2017 Aug;31(4):483. doi: 10.1007/s10557-017-6744-z. PubMed PMID: 28808945.

16: Campo G, Pavasini R, Morciano G, Lincoff MA, C Gibson M, Kitakaze M, Lonborg J, Ahluwalia A, Ishii H, Frenneaux M, Ovize M, Galvani M, Atar D, Ibanez B, Cerisano G, Biscaglia S, Neil BJ, Asakura M, Engstrom T, Jones DA, Dawson D, Ferrari R, Pinton P, Ottani F. Data on administration of cyclosporine, nicorandil, metoprolol on reperfusion related outcomes in ST-segment Elevation Myocardial Infarction treated with percutaneous coronary intervention. Data Brief. 2017 Jul 18;14:197-205. doi: 10.1016/j.dib.2017.07.033. eCollection 2017 Oct. PubMed PMID: 28795098; PubMed Central PMCID: PMC5537426.

17: Morishita S, Maeba H, Takehana K, Shiojima I. Nicorandil was an Effective Treatment Option for a Patient with Bland-White-Garland Syndrome. Intern Med. 2017 Sep 1;56(17):2295-2299. doi: 10.2169/internalmedicine.8516-16. Epub 2017 Aug 10. PubMed PMID: 28794372; PubMed Central PMCID: PMC5635302.

18: Lavery MJ, Cooke N. A Case of Ischemia-Induced Perianal Ulceration Mimicking Pyoderma Gangrenosum. Skinmed. 2017 Jun 1;15(3):235-237. eCollection 2017. PubMed PMID: 28705292.

19: Iwamuro M, Oka S, Kanzaki H, Tanaka T, Kawano S, Kawahara Y, Okada H. Pseudomelanosis duodeni:a case report. Nihon Shokakibyo Gakkai Zasshi. 2017;114(7):1264-1268. doi: 10.11405/nisshoshi.114.1264. Japanese. PubMed PMID: 28679982.

20: Gao J, Chen M, Ren XC, Zhou XB, Shang Q, Lu WQ, Luo P, Jiang ZH. Synthesis and cardiomyocyte protection activity of crocetin diamide derivatives. Fitoterapia. 2017 Sep;121:106-111. doi: 10.1016/j.fitote.2017.06.014. Epub 2017 Jun 15. PubMed PMID: 28625734.